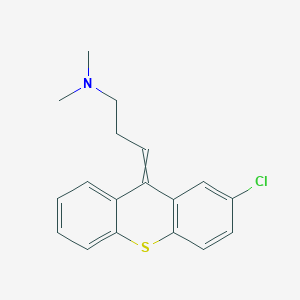

trans-2-Chloro-9-(3-(dimethylamino)propylidene)thioxanthene, hydrochloride

説明

Structure

2D Structure

3D Structure of Parent

特性

Key on ui mechanism of action |

Chlorprothixene blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis. ...IT CAN BE EXPECTED TO DEPRESS THE CNS AT THE SUBCORTICAL LEVEL OF THE BRAIN, THE MIDBRAIN, & THE BRAIN STEM RETICULAR FORMATION. .../IT/ IS MORE ACTIVE THAN CHLORPROMAZINE IN INHIBITING POSTURAL REFLEXES & MOTOR COORDINATION & LESS ACTIVE IN ANTIHISTAMINIC EFFECTS. CHLORPROTHIXENE POSSESSES SEDATIVE, ADRENOLYTIC, HYPOTHERMIC, ANTICHOLINERGIC, & ANTIEMETIC PROPERTIES. Thioxanthenes are thought to benefit psychotic conditions by blocking postsynaptic dopamine receptors in the brain. They also produce an alpha-adrenergic blocking effect and depress the release of most hypothalamic and hypophyseal hormones. However, the concentration of prolactin is increased due to blockade of prolactin inhibitory factor (PIF), which inhibits the release of prolactin from the pituitary gland. /Thioxanthenes/ Chlorprothixene also inhibits the medullary chemoreceptor trigger zone to produce an antiemetic effect, and is also thought to cause an indirect reduction of stimuli to the brain stem reticular system to produce a sedative effect. |

|---|---|

CAS番号 |

113-59-7 |

分子式 |

C18H19Cl2NS |

分子量 |

352.3 g/mol |

IUPAC名 |

(3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7+; |

InChIキー |

YWKRLOSRDGPEJR-FJUODKGNSA-N |

異性体SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

正規SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

外観 |

Solid powder |

Color/Form |

Pale yellow crystals. |

melting_point |

97.5 °C |

他のCAS番号 |

113-59-7 |

物理的記述 |

Solid |

ピクトグラム |

Acute Toxic |

賞味期限 |

SENSITIVE TO LIGHT & AIR |

溶解性 |

>52.8 [ug/mL] (The mean of the results at pH 7.4) |

同義語 |

Chlorprothixene Chlorprotixen Taractan |

製品の起源 |

United States |

Historical Context and Evolution of Chlorprothixene Research

Genesis and Early Development within Thioxanthene (B1196266) Antipsychotics

Chlorprothixene holds a notable position as the first thioxanthene antipsychotic to be synthesized. wikipedia.orgapexbt.com Its development in the late 1950s marked a key step in psychopharmacology. The thioxanthenes are a class of typical antipsychotic drugs that are chemically closely related to the phenothiazines. nih.govwikipedia.org The primary structural difference is the substitution of the nitrogen atom at position 10 in the central ring of phenothiazines with a carbon atom in thioxanthenes, which is connected to the side chain via a double bond. wikipedia.org

The synthesis of thioxanthenes, including chlorprothixene, was driven by the hope of creating compounds that would be devoid of some of the toxic effects observed with earlier antipsychotics like chlorpromazine (B137089). nih.govencyclopedia.pub Intensive studies into the synthesis and properties of thioxanthenes began in the late 1950s. nih.gov Chlorprothixene was officially introduced by the pharmaceutical company Lundbeck in 1959. wikipedia.orgwikiwand.com This event established it as a first-generation antipsychotic with a long history of clinical experience. bionity.com The thioxanthene class itself is one of the three major groups of traditional antipsychotics, alongside phenothiazines and butyrophenones. encyclopedia.pub

Pioneering Clinical Investigations and Initial Pharmacological Characterization

Following its introduction in 1959, chlorprothixene became the subject of extensive clinical study. bionity.comnih.gov A review of literature published in the two decades after its launch, encompassing studies on a total of 11,487 patients, concluded that chlorprothixene was a broad-spectrum neuroleptic with good therapeutic effects. nih.gov Early clinical investigations focused on its efficacy in treating psychotic disorders such as schizophrenia and acute mania in bipolar disorders. bionity.comdrugbank.com These studies from the mid-20th century were crucial in establishing its place in psychiatric medicine. patsnap.com

Initial pharmacological characterization revealed that chlorprothixene's mechanism of action involves the antagonism of multiple neurotransmitter receptors in the brain. patsnap.compatsnap.com It is a potent antagonist at dopamine (B1211576) D1 and D2 receptors, which is central to its antipsychotic effects. patsnap.comt3db.ca Furthermore, it blocks several other receptors, which contributes to its broad pharmacological profile. drugbank.compatsnap.com These include serotonin (B10506) (5-HT2), histamine (B1213489) (H1), muscarinic acetylcholine (B1216132), and alpha1-adrenergic receptors. wikipedia.orgbionity.comdrugbank.com The antagonism of 5-HT2 receptors is thought to contribute to its anxiolytic properties and potentially mitigate some of the extrapyramidal side effects associated with pure dopamine antagonists. bionity.compatsnap.com Its strong binding to H1 receptors is responsible for its sedative effects. patsnap.com

A notable finding from early clinical experience was the relatively low incidence of extrapyramidal symptoms (EPS) compared to other typical antipsychotics. wikipedia.orgnih.gov One comprehensive review found that among 11,487 patients, only 1.02% exhibited extrapyramidal symptoms. nih.gov This lower rate of EPS is attributed to its potent antagonism of muscarinic acetylcholine receptors. wikipedia.org

Table 1: Receptor Binding Affinity of Chlorprothixene This table shows the binding affinity (Ki in nM) of Chlorprothixene to various neurotransmitter receptors. Lower Ki values indicate stronger binding.

| Receptor | Ki (nM) |

|---|---|

| Dopamine D1 | 5.6 |

| Dopamine D2 | 5.6 |

| Dopamine D3 | 5.6 |

| Serotonin 5-HT2A | 4.5 |

| Serotonin 5-HT2C | 4.5 |

| Histamine H1 | 3.8 |

| Muscarinic M1-M5 | 22 |

| Alpha-1 Adrenergic | - |

Data sourced from multiple studies, values represent an average or composite. wikipedia.orgnih.gov

Structural Modifications and Analog Development in Relation to Chlorprothixene

Chlorprothixene's discovery paved the way for the development of other thioxanthene derivatives. wikipedia.org As a ring analog of phenothiazines, its structure served as a template for further chemical exploration. carewellpharma.inimperfectpharmacy.shop The neuroleptic potency of thioxanthenes is highly dependent on the structure of the side chain at position 9 of the central ring. nih.govencyclopedia.pub For instance, compounds with piperazine-containing side chains, such as flupenthixol (B1673465) and thiothixene (B151736), were found to be more potent neuroleptics than those with a dimethylaminopropyl side chain like chlorprothixene. nih.govencyclopedia.pub

Several important derivatives and analogs have been developed based on the thioxanthene scaffold. These include:

Clopenthixol

Flupenthixol

Thiothixene wikipedia.orgdrugbank.com

Zuclopenthixol wikipedia.org

Notably, research has also led to the development of compounds derived from the structural modification of chlorprothixene itself. Reports indicate that the antidepressants lometraline, tametraline, and the widely-used selective serotonin reuptake inhibitor (SSRI) sertraline (B1200038) were derived from chlorprothixene's molecular structure. wikipedia.org

Table 2: Key Thioxanthene Derivatives This table lists some of the major derivatives of thioxanthene that have been used clinically.

| Compound Name | Class |

|---|---|

| Chlorprothixene | Thioxanthene |

| Clopenthixol | Thioxanthene |

| Flupenthixol | Thioxanthene |

| Thiothixene | Thioxanthene |

| Zuclopenthixol | Thioxanthene |

Source: wikipedia.org

Pharmacological Mechanisms of Action of Chlorprothixene

Neurotransmitter Receptor Antagonism and Affinity Profiling

Chlorprothixene, a typical antipsychotic of the thioxanthene (B1196266) class, exerts its therapeutic and secondary effects through potent antagonism of a wide array of neurotransmitter receptors. bionity.compatsnap.com Its clinical profile is a direct consequence of its binding affinities for specific receptor subtypes, particularly within the dopaminergic and serotonergic systems. bionity.compatsnap.com The compound's ability to modulate multiple neurotransmitter pathways defines its efficacy in treating psychiatric conditions. patsnap.com

Chlorprothixene demonstrates a strong binding affinity for all five subtypes of dopamine (B1211576) receptors (D1-D5). wikipedia.org It acts as an antagonist at these sites, blocking the action of the endogenous neurotransmitter, dopamine. drugbank.comnih.gov This blockade is central to its primary antipsychotic effects. The affinity of Chlorprothixene for these receptors varies, with a particularly high affinity for the D2 receptor, a key target for antipsychotic medications. patsnap.comnih.gov

Research findings indicate strong binding affinities of Chlorprothixene to several dopamine receptors, with Ki values reported as 18 nM for D1, 2.96 nM for D2, 4.56 nM for D3, and 9 nM for D5. targetmol.comselleckchem.com

Chlorprothixene Dopamine Receptor Binding Affinities

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| D1 | 18 targetmol.comselleckchem.com |

| D2 | 2.96 targetmol.comselleckchem.com |

| D3 | 4.56 targetmol.comselleckchem.com |

| D4 | N/A |

| D5 | 9 selleckchem.com |

A lower Ki value indicates a stronger binding affinity.

Dopamine receptors are classified into two major subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.govtocris.com These subfamilies are coupled to different G-proteins and thus trigger distinct intracellular signaling cascades. nih.gov

D1-like receptors are typically coupled to the Gs protein, and their activation stimulates the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). nih.govtocris.com D1 receptor activation is also involved in calcium signaling, positively coupling to L-type calcium channels. nih.gov

D2-like receptors are coupled to the Gi protein, which inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity. nih.gov By antagonizing these receptors, Chlorprothixene prevents dopamine-mediated modulation of these critical signaling pathways.

The primary antipsychotic effects of Chlorprothixene, particularly against the positive symptoms of schizophrenia such as hallucinations and delusions, are attributed to its potent blockade of D2 receptors in the mesolimbic pathway. patsnap.compsychopharmacologyinstitute.com This neural tract, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens and other limbic areas, is crucial for motivation, reward, and emotion. psychopharmacologyinstitute.com The dopamine hypothesis of schizophrenia posits that hyperactivity of this pathway underlies the positive symptoms of the disorder. psychopharmacologyinstitute.comnih.gov By acting as a D2 antagonist, Chlorprothixene reduces this excessive dopaminergic neurotransmission, thereby alleviating these symptoms. patsnap.compsychopharmacologyinstitute.com All effective antipsychotic drugs demonstrate the ability to decrease dopamine signaling. psychopharmacologyinstitute.com

Chlorprothixene's antagonism of dopamine receptors extends to pathways that regulate endocrine function, notably depressing the release of certain hypothalamic and hypophyseal hormones. drugbank.comnih.gov The most significant of these effects occurs in the tuberoinfundibular pathway, which consists of dopamine neurons projecting from the hypothalamus to the pituitary gland. psychopharmacologyinstitute.com In this pathway, dopamine acts as the primary prolactin inhibitory factor (PIF), tonically suppressing the release of prolactin from the anterior pituitary. nih.govpsychopharmacologyinstitute.com By blocking D2 receptors in this system, Chlorprothixene disinhibits prolactin secretion, leading to an increase in its plasma concentration. nih.govpsychopharmacologyinstitute.com

Furthermore, psychotropic medications, including antipsychotics, can alter the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov They can influence the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary, which in turn regulates cortisol release from the adrenal glands. nih.govdoctorlib.org Dysregulation of the HPA axis is frequently observed in patients with schizophrenia. unl.pt

In addition to its dopaminergic activity, Chlorprothixene possesses a broad pharmacological profile that includes potent antagonism at several serotonin (B10506) (5-HT) receptor subtypes. patsnap.com It exhibits strong blocking effects at 5-HT2, 5-HT6, and 5-HT7 receptors, which contributes significantly to its therapeutic effects and distinguishes it from purely dopaminergic antagonists. patsnap.comwikipedia.orgselleckchem.com This multi-receptor action is thought to be responsible for its anxiolytic properties and may help mitigate some of the side effects associated with strong dopamine blockade. bionity.compatsnap.com

Research shows Chlorprothixene has a high affinity for several serotonin receptors, with Ki values of 9.4 nM for 5-HT2A, 3 nM for the murine 5-HT6 receptor, and 5.6 nM for the murine 5-HT7 receptor. targetmol.comselleckchem.com

Chlorprothixene Serotonin Receptor Binding Affinities

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT2A | 9.4 selleckchem.com |

| 5-HT6 (murine) | 3 targetmol.com |

| 5-HT7 (murine) | 5.6 targetmol.com |

A lower Ki value indicates a stronger binding affinity.

The anxiolytic and potential antidepressant effects of Chlorprothixene are linked to its antagonism of serotonin receptors. bionity.comwikipedia.org Blockade of 5-HT2 receptors, in particular, is associated with anxiolysis. bionity.com The antagonism of 5-HT2C receptors is believed to play a role, as excessive stimulation of these receptors can reduce dopaminergic activity, and blocking them may reverse this effect. nih.govcolumbiapsychiatry.org

Furthermore, the 5-HT7 receptor has gained attention as a target for mood disorders, and preclinical data suggest that 5-HT7 receptor antagonists possess antidepressant-like properties. nih.gov Similarly, antagonism of the 5-HT6 receptor is being investigated as a therapeutic strategy for improving cognitive deficits, which are often a component of depressive disorders. researchgate.net

Chlorprothixene's potent antagonism of serotonin 5-HT2A receptors is believed to contribute to the alleviation of the negative symptoms of schizophrenia (e.g., social withdrawal, lack of motivation). patsnap.com This action may also be responsible for mitigating the extrapyramidal side effects (EPS), such as pseudoparkinsonism, that are commonly associated with first-generation antipsychotics that are pure dopamine antagonists. patsnap.com The mechanism is thought to involve the 5-HT2A receptor's modulation of dopamine release in the nigrostriatal pathway. By blocking these serotonin receptors, Chlorprothixene may indirectly increase dopamine availability in this motor pathway, counteracting the motor-inhibiting effects of its own D2 receptor blockade and resulting in a lower incidence of EPS compared to other typical antipsychotics. patsnap.comwikipedia.org

Histaminergic H1 Receptor Antagonism and Neurobiological Implications

The histaminergic system helps maintain an alert state; therefore, its blockade by H1 antagonists leads to central nervous system depression. nih.govwikipedia.org This antagonism is not unique to chlorprothixene but is a common feature of many first-generation antipsychotics and antihistamines, contributing to their sedative properties. nih.govnih.gov The sedative effects of H1 receptor antagonists are directly correlated with their affinity for the H1 receptor. nih.gov

The primary neurobiological implication of H1 receptor antagonism is sedation. wikipedia.orgwikipedia.org Histamine (B1213489) enhances behavioral arousal by depolarizing cortical neurons through H1 receptors. nih.govubc.ca This process involves the reduction of a background "leakage" potassium current, which increases the neuron's likelihood of firing. nih.gov

Chlorprothixene, by blocking these H1 receptors, prevents histamine from exerting its excitatory influence, leading to a state of drowsiness and reduced alertness. wikipedia.orgnih.gov This mechanism is a key reason for the compound's strong sedative activity. wikipedia.org The sedative property is so linked to H1 antagonism that it is a defining characteristic used to differentiate first-generation H1 antihistamines from second-generation ones, which are developed to have less ability to cross the blood-brain barrier and thus cause less sedation. wikipedia.orgnih.gov

Muscarinic Acetylcholine (B1216132) Receptor Antagonism (M1, M2, M3, M4, M5)

Chlorprothixene acts as an antagonist at all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). wikipedia.org These receptors are widely distributed in the central and peripheral nervous systems and are involved in regulating numerous functions. nih.govnih.gov Antagonism of these receptors by chlorprothixene contributes significantly to its side effect profile and, importantly, to the modulation of its antipsychotic action. wikipedia.org The binding affinity of chlorprothixene to these receptors is substantial, as indicated by its low Ki values. wikipedia.org

Chlorprothixene Binding Affinity for Muscarinic Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| M1 | 11–26 |

| M2 | 28–79 |

| M3 | 22 |

| M4 | 18 |

| M5 | 25 |

Source: Wikipedia wikipedia.org

The antagonism of muscarinic acetylcholine receptors is a critical factor in mitigating the extrapyramidal symptoms (EPS) that are commonly associated with typical antipsychotics. wikipedia.orgnih.gov Extrapyramidal symptoms, such as drug-induced parkinsonism (rigidity, tremor, and slowness of movement), dystonia, and akathisia, arise primarily from the blockade of dopamine D2 receptors in the nigrostriatal pathway. wikipedia.orgnih.gov

By blocking muscarinic receptors, chlorprothixene produces anticholinergic effects that help to counterbalance the dopamine blockade, thereby inhibiting the emergence of severe extrapyramidal side effects. wikipedia.org This dual action on both dopaminergic and cholinergic systems is why chlorprothixene is noted to cause relatively mild EPS compared to other typical antipsychotics that lack potent anticholinergic activity. wikipedia.org This property has led some to describe it as having features of an atypical antipsychotic. wikipedia.org

Alpha-Adrenergic Receptor Blockade (Alpha1)

Chlorprothixene demonstrates strong antagonistic activity at alpha-1 (α1) adrenergic receptors. wikipedia.orgdrugbank.comnih.gov These receptors are located on vascular smooth muscle, where they mediate vasoconstriction in response to norepinephrine (B1679862). jumedicine.comnih.gov Blockade of these receptors inhibits this vasoconstrictive effect, leading to vasodilation. nih.gov This action is a key component of chlorprothixene's cardiovascular effects. wikipedia.org

The blockade of α1-adrenergic receptors has two primary consequences: cardiovascular effects and sedation. wikipedia.org The most significant cardiovascular effect is orthostatic hypotension, which is a drop in blood pressure upon standing. jumedicine.com This occurs because the α1-blockade prevents the veins and arterioles from constricting appropriately to maintain blood pressure in an upright posture. jumedicine.com This can also lead to reflex tachycardia as the heart beats faster to compensate for the lower blood pressure. jumedicine.com

In addition to hypotension, α1-adrenergic blockade contributes to the sedative effects of chlorprothixene. wikipedia.org This sedative action complements the sedation caused by its H1 receptor antagonism, making chlorprothixene a highly sedating medication. wikipedia.org

Modulation of Reticular Activating System Function

Chlorprothixene is believed to depress the reticular activating system (RAS). drugbank.com The RAS, a complex network of nuclei located in the brainstem, is fundamental in regulating arousal, wakefulness, and the sleep-wake cycle. nih.govnih.gov It achieves this by sending projections to the thalamus and cortex. nih.gov

Functional Inhibition of Acid Sphingomyelinase (FIASMA)

Chlorprothixene is classified as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA). wikipedia.orgnih.gov This group of compounds does not directly inhibit the active site of the acid sphingomyelinase (ASM) enzyme but rather prevents its action through an indirect mechanism. wikipedia.org The term FIASMA was first introduced by Kornhuber and his colleagues. wikipedia.org

The mechanism of functional inhibition is linked to the physicochemical properties shared by FIASMAs, including chlorprothixene. plos.orgresearchgate.net These compounds are typically cationic amphiphilic molecules, meaning they possess both a lipophilic (fat-loving) part and a positively charged (cationic) hydrophilic (water-loving) part. nih.gov Specifically, they are weak bases with moderate to high lipophilicity (logP > 3) and a basic nitrogen atom that is partially protonated at acidic pH (pKa > 4). nih.gov

This structure leads to their accumulation within the acidic environment of lysosomes, a phenomenon known as "acid trapping". researchgate.net Inside the lysosome, the following steps occur:

The lipophilic portion of the FIASMA molecule, such as chlorprothixene, inserts itself into the inner membrane of the lysosome. researchgate.net

The nitrogen atom becomes protonated (positively charged) in the acidic milieu of the lysosome. researchgate.net

This positive charge alters the electrostatic properties of the inner lysosomal membrane. researchgate.net

Acid sphingomyelinase, which is normally attached to the inner lysosomal membrane, is dislodged due to this change in electrostatic adherence. wikipedia.orgresearchgate.net

Once detached from the membrane, the enzyme is targeted by proteases within the lysosome and subsequently degraded. wikipedia.orgresearchgate.net

This functional inhibition reduces the activity of ASM, which is responsible for breaking down sphingomyelin (B164518) into ceramide. wikipedia.orgscispace.com This action is not absolute; a low level of residual ASM activity persists, which is sufficient for normal cellular survival and distinguishes the effect of FIASMAs from genetic disorders like Niemann-Pick disease, where ASM activity is completely absent. wikipedia.org The reduction in ceramide production is significant because ceramide can form signaling platforms in cell membranes that are utilized by various pathogens for cell entry. nih.gov A study involving various FIASMA psychotropic medications, including chlorprothixene, highlighted this mechanism in the context of preventing cellular infection by SARS-CoV-2. nih.gov

Table 1: Physicochemical Properties of FIASMAs

| Property | Description | Relevance to FIASMA Mechanism |

| Cationic Amphiphilicity | Molecule possesses both lipophilic and positively charged regions. | Allows insertion into the lysosomal membrane and electrostatic interaction. |

| Weak Basicity (pKa > 4) | Compound is a weak base, becoming protonated in acidic environments. | Leads to accumulation in acidic lysosomes ("acid trapping"). researchgate.net |

| Lipophilicity (logP > 3) | High affinity for lipid environments. | Facilitates anchoring within the inner lysosomal membrane. nih.gov |

Sodium Channel Inhibition Properties and State Dependence

In addition to its other receptor activities, chlorprothixene functions as a voltage-gated sodium channel blocker. wikipedia.org These channels are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons. patsnap.com By blocking these channels, chlorprothixene can reduce neuronal excitability, a mechanism that may contribute to its therapeutic effects. nih.gov

A key feature of many sodium channel inhibitors is state-dependent binding . nih.govfrontiersin.org This means the drug's affinity for the sodium channel varies depending on the conformational state of the channel: resting, open, or inactivated. patsnap.comnih.govresearchgate.net

Resting State: The channel is closed but capable of opening in response to a stimulus. Most blockers have a lower affinity for this state. nih.govresearchgate.net

Open State: The channel is actively conducting sodium ions. Some drugs bind with high affinity to the open channel. nih.govresearchgate.net

Inactivated State: The channel is closed and non-conductive, having closed after being open. Many sodium channel blockers, particularly those used as antiarrhythmics and anticonvulsants, exhibit the highest affinity for this inactivated state. patsnap.comnih.gov

This state-dependent inhibition allows the drug to selectively target rapidly firing neurons, which is a characteristic of pathological states like epilepsy or pain, without profoundly affecting normally active neurons. frontiersin.org When neurons fire at a high frequency, their sodium channels spend more time in the open and inactivated states, providing more opportunities for the drug to bind and exert its inhibitory effect. This phenomenon is also known as use-dependence . nih.gov

While direct, detailed studies on the state-dependent inhibition of chlorprothixene are not extensively published, the properties can be inferred from its structural class and data on related compounds. Chlorpromazine (B137089), a structurally similar phenothiazine (B1677639) antipsychotic, has been shown to block the human Nav1.7 sodium channel in a manner that is concentration-, state-, and use-dependent. nih.gov Research shows chlorpromazine shifts the steady-state inactivation of the channel to more hyperpolarized potentials and slows the recovery from inactivation, which are hallmark features of a state-dependent blocker. nih.gov

Certain chemical properties are correlated with a high degree of state-dependence for sodium channel inhibitors. nih.gov These properties, often found in compounds like chlorprothixene, are summarized below.

Table 2: Chemical Properties Associated with State-Dependent Sodium Channel Inhibition

| Chemical Property | Correlation with State-Dependence |

| Lipophilicity | Higher lipophilicity (e.g., logP > 4.0) is associated with greater state-dependence. nih.gov |

| Aromaticity | The presence of at least two aromatic rings is a common feature of highly state-dependent inhibitors. nih.gov |

| Ionization (pKa) | A pKa value below 8.0, resulting in a higher ratio of the neutral form of the molecule at physiological pH, is correlated with state-dependence. nih.gov |

Pharmacodynamics and Neuropharmacological Profile

Antipsychotic Potency and Comparative Efficacy in Relation to Other Neuroleptics

Chlorprothixene is classified as a low-potency, first-generation (or typical) antipsychotic belonging to the thioxanthene (B1196266) class. drugbank.comnih.govchemeurope.com Its antipsychotic potency is generally considered to be about half to two-thirds that of chlorpromazine (B137089), another low-potency antipsychotic. drugbank.comchemeurope.comsdrugs.com The therapeutic effects in psychotic conditions are thought to stem from its ability to affect nerve pathways in specific areas of the brain. drugbank.comsdrugs.com

The primary mechanism of action for its antipsychotic effects is the antagonism of dopamine (B1211576) receptors in the brain. patsnap.commedtigo.com Chlorprothixene blocks postsynaptic mesolimbic dopaminergic D1, D2, and D3 receptors. drugbank.comnih.govchemeurope.combionity.com This blockade in the mesolimbic pathway is believed to reduce the overactivity of dopamine that contributes to the positive symptoms of schizophrenia, such as hallucinations and delusions. patsnap.compatsnap.com Its antagonism extends to multiple dopamine receptor subtypes (D1, D2, D3, D4, and D5), which contributes to its antipsychotic effects but also to some of its other properties. wikipedia.org Due to its strong antagonism of serotonin (B10506) 5-HT2A and muscarinic acetylcholine (B1216132) receptors, chlorprothixene is associated with a relatively lower incidence of extrapyramidal symptoms compared to other typical antipsychotics. wikipedia.org

Research into its binding affinities reveals a high affinity for the D2 receptor, which is a key target for antipsychotic efficacy. apexbt.comtargetmol.com

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D1 | 18 apexbt.comtargetmol.com |

| Dopamine D2 | 2.96 apexbt.comtargetmol.com |

| Dopamine D3 | 4.56 apexbt.comtargetmol.com |

| Dopamine D5 | 9 apexbt.com |

| Serotonin 5-HT2A | 2.1 wikipedia.org |

| Serotonin 5-HT6 | 3 apexbt.com |

| Serotonin 5-HT7 | 5.6 apexbt.com |

| Histamine (B1213489) H1 | 3.75 apexbt.comtargetmol.com |

| Alpha-1 Adrenergic | 3.4 wikipedia.org |

| Muscarinic M1-M5 | 11-79 wikipedia.org |

Sedative and Anxiolytic Properties and Underlying Receptor Mechanisms

Chlorprothixene possesses strong sedative and anxiolytic (anxiety-reducing) properties. chemeurope.commedtigo.combionity.comwikipedia.org These effects are primarily attributed to its potent antagonism of the histamine H1 receptor. patsnap.compatsnap.comwikipedia.orgapexbt.com Blockade of H1 receptors is a well-established mechanism for inducing sedation. patsnap.comwikipedia.org The sedative effect makes it useful for managing agitation, restlessness, and insomnia associated with various psychiatric conditions. patsnap.commedtigo.comcbg-meb.nl

In addition to its antihistaminic activity, the sedative and anxiolytic effects of chlorprothixene are also mediated by its antagonism of other receptors. It is a strong blocker of the alpha-1 adrenergic receptor, which contributes to sedation and hypotension. bionity.comwikipedia.org Furthermore, its blockade of serotonin 5-HT2 receptors is thought to contribute to its anxiolytic and potential antidepressant effects. chemeurope.combionity.comwikipedia.org The sedative action is also believed to result from an indirect reduction of stimuli to the brain stem reticular system. nih.govpharmacompass.com

Antiemetic Efficacy and Associated Mechanisms

Like many first-generation antipsychotics, chlorprothixene has demonstrated antiemetic (anti-nausea and vomiting) effects. drugbank.comchemeurope.combionity.comwikipedia.org This property is primarily linked to its antagonism of dopamine D2 receptors. nih.gov The antiemetic action is achieved through the inhibition of the medullary chemoreceptor trigger zone (CTZ), a key area in the brainstem involved in the vomiting reflex. nih.govpharmacompass.comebi.ac.uk By blocking dopamine receptors in the CTZ, chlorprothixene can effectively suppress nausea and vomiting. nih.govpharmacompass.comebi.ac.uk Its general depressant effect on the reticular activating system may also play a role in its antiemetic properties. drugbank.comnih.govpharmacompass.com

Investigational Antidepressant and Analgesic Effects

An intrinsic antidepressant effect of chlorprothixene has been discussed in scientific literature, but it has not been thoroughly demonstrated or proven. drugbank.comchemeurope.comsdrugs.combionity.comwikipedia.org The theoretical basis for a potential antidepressant action is linked to its antagonism of serotonin 5-HT2 receptors. patsnap.comwikipedia.org Similarly, it is unclear whether chlorprothixene possesses genuine, intrinsic analgesic (pain-relieving) properties. chemeurope.comsdrugs.combionity.comwikipedia.org While not established as a primary analgesic, it is classified as a non-narcotic analgesic and can be used as a co-medication in the management of severe chronic pain. bionity.comwikipedia.orgebi.ac.uk

Impact on Basal Metabolism and Thermoregulation

Chlorprothixene is understood to affect basal metabolism and body temperature. drugbank.comnih.govpharmacompass.com These effects are believed to stem from its depression of the reticular activating system and its ability to depress the release of hypothalamic and hypophyseal hormones. drugbank.comnih.govpharmacompass.comdrugbank.com The compound possesses hypothermic properties, meaning it can lower body temperature. nih.gov In cases of overdose, both hyperthermia (high body temperature) and hypothermia (low body temperature) have been observed. cbg-meb.nl Studies have also noted that the use of chlorprothixene may be associated with cardiometabolic adverse events. nih.gov

Effects on Wakefulness and Vasomotor Tone

The pharmacological profile of chlorprothixene includes significant effects on wakefulness and vasomotor tone. drugbank.comnih.govpharmacompass.com Its potent sedative properties, mediated primarily through H1 receptor antagonism, directly impact wakefulness and can lead to drowsiness. patsnap.compatsnap.com The compound is believed to depress the reticular activating system, which plays a crucial role in maintaining consciousness and wakefulness. drugbank.comnih.govdrugbank.com

Chlorprothixene's effect on vasomotor tone is a direct result of its alpha-adrenergic blocking properties. nih.govpharmacompass.com Specifically, it is a potent antagonist of alpha-1 adrenergic receptors. bionity.comwikipedia.org Blockade of these receptors on vascular smooth muscle prevents norepinephrine (B1679862) from binding, leading to vasodilation (widening of blood vessels). cvpharmacology.com This vasodilation reduces peripheral vascular resistance and can cause orthostatic hypotension, a drop in blood pressure upon standing. wikipedia.orgpatsnap.com

Pharmacokinetics and Biotransformation

Absorption and Bioavailability Characteristics

The absorption of chlorprothixene is incomplete, and its entry into the systemic circulation is significantly affected by metabolism before it even reaches the main bloodstream. pharmacompass.comnih.govdrugbank.com

Chlorprothixene is subject to a significant first-pass effect, also known as presystemic metabolism, which occurs primarily in the liver. pharmacompass.comnih.gov This process substantially reduces the amount of active drug that reaches systemic circulation after oral administration. Research involving healthy male volunteers who received both intravenous and oral doses of chlorprothixene determined the absolute oral bioavailability of an aqueous solution to be approximately 17%. nih.govpopline.org This low percentage indicates marked presystemic metabolism. nih.gov Another source reports an oral absorption of 31.5% (±11.5) and a presystemic metabolism of 40% (±35). druginfosys.com

The formulation of an oral medication can influence its bioavailability. A study comparing different oral forms of chlorprothixene was conducted in healthy volunteers, using an oral aqueous solution as the reference standard. nih.govpopline.org The results showed that the bioavailability of chlorprothixene from a coated tablet was 56.4% relative to the oral solution. pharmacompass.comnih.govnih.gov A suspension formulation demonstrated a relative bioavailability of 67.7%. pharmacompass.comnih.govnih.gov These findings indicate that the physical form in which the drug is administered impacts its absorption characteristics. nih.gov

| Formulation | Relative Bioavailability (%) (Compared to Oral Solution) | Reference |

|---|---|---|

| Coated Tablet | 56.4 | pharmacompass.comnih.govnih.gov |

| Suspension | 67.7 | pharmacompass.comnih.govnih.gov |

Metabolic Pathways and Hepatic Biotransformation

Chlorprothixene is metabolized, presumably in the liver. pharmacompass.comnih.govbionity.comwikipedia.org The biotransformation of chlorprothixene occurs through several key metabolic pathways, including N-demethylation, N-oxidation, sulphoxidation, and ring hydroxylation. oup.com The cytochrome P450 (CYP) enzyme system, specifically the CYP2D6 isoenzyme, is involved in the metabolism of neuroleptics like chlorprothixene. cbg-meb.nl

In studies involving animal models, specific metabolites have been identified. In both dogs and rats, the sulfoxide (B87167) derivative and the N-demethyl sulfoxide of chlorprothixene have been found in urine. pharmacompass.comnih.gov In rats, demethylchlorprothixene (B607057) has also been identified. nih.gov Additionally, hydroxylation and subsequent glucuronidation are known to occur in dogs. pharmacompass.comnih.gov

Elimination Kinetics and Half-Life Determination

The elimination of chlorprothixene from the body follows specific kinetic patterns. Following a single intravenous infusion in healthy volunteers, the terminal elimination half-life (t½) was determined to be 25.8 (± 13.6) hours. pharmacompass.comnih.govpopline.org Other sources report a more general elimination half-life ranging from 8 to 12 hours. drugbank.combionity.comwikipedia.orgoup.com The total serum clearance (Cl) was found to be 867 (± 167) ml/min. pharmacompass.comnih.gov The elimination of chlorprothixene and its metabolites occurs through both urine and feces. nih.govbionity.comwikipedia.org More than 12% of the drug is accounted for by renal excretion. druginfosys.com

| Pharmacokinetic Parameter | Value (Mean ± S.D.) | Reference |

|---|---|---|

| Absolute Oral Bioavailability (Solution) | 17% | nih.govpopline.org |

| Volume of Distribution (Vss) | 1035 ± 356 L | pharmacompass.comnih.gov |

| Elimination Half-Life (t½) | 25.8 ± 13.6 h | pharmacompass.comnih.govpopline.org |

| Total Serum Clearance (Cl) | 867 ± 167 ml/min | pharmacompass.comnih.gov |

| Plasma Protein Binding | >99% | druginfosys.com |

Inter-Subject Variability in Pharmacokinetic Parameters

A significant characteristic of chlorprothixene pharmacokinetics is the wide variation observed between individuals. pharmacompass.comnih.govnih.gov Studies have consistently shown large inter-subject differences in all measured pharmacokinetic parameters. nih.govnih.gov This variability is considered an inherent issue with antipsychotic drugs and cannot be fully explained by differences in factors like diet or smoking habits. nih.gov For chlorprothixene specifically, this variability is partly attributable to the different oral formulations. nih.gov Furthermore, factors such as age can influence its pharmacokinetics, with the elimination half-life potentially increasing markedly in older individuals. oup.com

Clinical Efficacy and Therapeutic Applications in Neuropsychiatric Disorders

Psychotic Disorders

The principal indications for chlorprothixene are the treatment of psychotic disorders, including schizophrenia and the manic phase of bipolar disorder. bionity.comwikipedia.org

An early clinical study involving 60 psychotic patients, the majority of whom had chronic schizophrenia, provides insight into its long-term efficacy. Over a treatment period of 8 to 32 weeks, a notable percentage of patients showed significant improvement. psychiatryonline.org The findings from this study are summarized in the table below.

| Outcome | Percentage of Patients | Description of Improvement |

|---|---|---|

| Improved or Achieved Remission | 40% | Sufficient improvement to be released for convalescent care. |

| Sufficiently Improved | 26% | Able to participate in hospital social, occupational, and recreational activities. |

| Unimproved | 34% | No significant change in clinical status. |

Furthermore, some clinical reports have suggested that chlorprothixene may be particularly useful for patients with schizophrenia who also present with depressive features or who have developed depression as a result of treatment with other high-potency antipsychotics. psychiatryonline.org

Chlorprothixene is indicated for the management of both acute and chronic psychosis. patsnap.com Its sedative properties, resulting from its potent histamine (B1213489) H1 receptor blockade, can be particularly beneficial in the acute phase of psychosis where agitation and restlessness are prominent symptoms. patsnap.com For chronic management, its ability to reduce core psychotic symptoms like hallucinations and delusions contributes to long-term stabilization. patsnap.com

The treatment of acute mania as it occurs in bipolar disorder is a primary indication for chlorprothixene. bionity.comwikipedia.org Its mood-stabilizing and sedative effects are valuable in controlling the elevated mood, hyperactivity, and agitation characteristic of manic episodes. Historical clinical literature from 1963 documents its use in manic patients, comparing its efficacy with other treatments available at the time. nih.gov While detailed modern clinical trial data comparing chlorprothixene to current standard-of-care agents in acute mania is limited, its established use points to its recognized efficacy in this patient population. The adjunctive use of antipsychotics with mood stabilizers is a common and effective strategy in the management of acute mania.

Non-Psychotic Psychiatric Conditions

The therapeutic applications of chlorprothixene extend to several non-psychotic psychiatric conditions, primarily leveraging its anxiolytic and sedative properties.

Chlorprothixene is utilized in the management of pre- and postoperative states characterized by anxiety and insomnia. bionity.comwikipedia.org Its sedative effects, mediated by its antagonism of histamine H1 receptors, are beneficial for patients experiencing significant sleep disturbances. patsnap.com Furthermore, its anxiolytic properties, linked to its action on serotonin (B10506) 5-HT2 receptors, help in ameliorating anxiety. bionity.com A nationwide cohort study in Denmark highlighted the common off-label use of low-dose chlorprothixene for its sedative-hypnotic purposes. nih.gov

Clinical application of chlorprothixene includes the symptomatic treatment of severe neurotic conditions where anxiety, agitation, and tension are predominant features. Its calming effect is beneficial in patients with psychosomatic disorders where psychological distress manifests as physical symptoms. The broad-spectrum activity of chlorprothixene, encompassing both antipsychotic and anxiolytic effects, makes it a therapeutic option in these complex presentations.

Applications in Pain Management: Adjunctive Therapy for Severe Chronic Pain

While it is not established that chlorprothixene possesses intrinsic analgesic properties, it is used as an adjunctive medication in the management of severe chronic pain. wikipedia.orgbionity.com Its efficacy is particularly noted in cases of neuropathic pain, such as post-herpetic neuralgia. nih.govnih.gov The therapeutic benefit in these conditions is thought to stem from its sedative effects and its potential modulation of central pain pathways.

Clinical research, though dated, provides insight into its application:

A 1981 study involving sixteen patients with established post-herpetic pain found that chlorprothixene produced a favorable pain response in most of these patients. nih.gov The study suggested it could be a satisfactory drug for controlling spinal or ophthalmic post-herpetic pain. nih.gov

A 1978 clinical trial focused on patients with moderate to severe post-herpetic neuralgia. nih.gov In the inpatient setting, the study reported an alleviation of constant chronic pain in approximately one-third of the patients, with the effect lasting for months in a small number of cases. nih.gov

These findings support the role of chlorprothixene as a therapeutic option for specific, difficult-to-treat chronic pain syndromes when other treatments have failed. nih.gov

Table 2: Research Findings on Chlorprothixene in Chronic Pain

| Study Focus | Patient Population | Key Finding | Citation |

|---|---|---|---|

| Post-Herpetic Neuralgia | 16 patients with established post-herpetic pain | Produced a favorable pain response in the majority of patients. | nih.gov |

Anti-emetic Properties in Clinical Settings

Chlorprothixene possesses distinct anti-emetic properties, a characteristic it shares with many other antipsychotic agents. wikipedia.orgbionity.comnih.govpharmacompass.com This effect is clinically applied in the management of severe nausea and vomiting, particularly in hospitalized patients. wikipedia.org

The anti-emetic action is attributed to its blockade of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. drugbank.com The CTZ is a key area in the brain that detects emetic substances in the blood and relays information to the vomiting center. By antagonizing dopamine receptors in this zone, chlorprothixene can effectively suppress the vomiting reflex. drugbank.comnih.gov This mechanism makes it a useful agent for nausea and emesis stemming from various medical conditions or treatments. drugbank.compharmacompass.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetaminophen |

| Alpha-2 adrenergic agonists |

| Aripiprazole |

| Bismuth subsalicylate |

| Bromocriptine |

| Buprenorphine |

| Carbamazepine |

| Chlordiazepoxide |

| Chlorpromazine (B137089) |

| Chlorprothixene |

| Cisapride |

| Clonidine |

| Clozapine |

| Codeine |

| Dantrolene |

| Diazepam |

| Dicyclomine |

| Disulfiram |

| Divalproex |

| Divalproex sodium |

| Gabapentin |

| Guanfacine |

| Haloperidol |

| Hydrocodone |

| Ibuprofen |

| Lithium |

| Loperamide |

| Lorazepam |

| Lurasidone |

| Methadone |

| Methylphenidate |

| Naloxone |

| Naltrexone |

| Naproxen |

| Olanzapine |

| Ondansetron |

| Oxazepam |

| Oxcarbazepine |

| Oxycodone |

| Paliperidone |

| Prochlorperazine |

| Promethazine |

| Quetiapine (B1663577) |

| Risperidone (B510) |

| Tizanidine |

| Topiramate |

| Tramadol (B15222) |

| Trazodone |

| Valproate |

Mechanisms of Adverse Drug Reactions and Safety Considerations

Neurological Adverse Events

The neurological adverse events of chlorprothixene are primarily linked to its interaction with various neurotransmitter systems in the central nervous system.

Extrapyramidal symptoms (EPS) are movement disorders that can arise from treatment with antipsychotic medications. The primary mechanism underlying these effects is the blockade of dopamine (B1211576) D2 receptors in the nigrostriatal pathway of the brain. researchgate.net Chlorprothixene, as a typical antipsychotic, acts as an antagonist at D1, D2, D3, D4, and D5 dopamine receptors. wikipedia.org This antagonism disrupts the normal balance of dopamine-mediated neurotransmission in the basal ganglia, which is crucial for motor control, leading to symptoms like parkinsonism, dystonia, and akathisia. researchgate.netnih.gov

However, chlorprothixene is reported to have a relatively mild EPS profile compared to other typical antipsychotics. wikipedia.orgnih.gov This is attributed to its potent antagonist activity at serotonin (B10506) 5-HT2A and muscarinic acetylcholine (B1216132) M1 receptors. wikipedia.orgpatsnap.com The blockade of 5-HT2A receptors is believed to increase dopamine release in the striatum, thereby counteracting the D2 blockade and mitigating EPS. patsnap.com Similarly, the compound's inherent anticholinergic properties, resulting from muscarinic receptor blockade, help to re-establish the dopamine-acetylcholine balance in the striatum, which is another mechanism for attenuating EPS. wikipedia.orgbionity.com

A 20-year review of literature encompassing 11,487 patients found a low incidence of extrapyramidal symptoms, occurring in only 1.02% of cases, with tardive dyskinesia, a long-term form of EPS, seen in just 0.05%. nih.gov When EPS does occur, management strategies can include the cautious use of anticholinergic medications to further counteract the dopamine blockade, though these come with their own set of potential adverse effects, such as cognitive dysfunction. nih.gov

Table 1: Receptor Binding Profile of Chlorprothixene and Associated Neurological Effects This table is interactive. You can sort the data by clicking on the column headers.

| Receptor Target | Action | Associated Neurological Effect | Reference |

|---|---|---|---|

| Dopamine (D1-D5) | Antagonist | Antipsychotic effects, potential for Extrapyramidal Symptoms (EPS) | wikipedia.org |

| Serotonin (5-HT2A) | Antagonist | Attenuation of EPS, anxiolysis, sedation | wikipedia.orgpatsnap.com |

| Muscarinic (M1-M5) | Antagonist | Attenuation of EPS, anticholinergic side effects | wikipedia.orgdrugbank.com |

Central Nervous System (CNS) depression, manifesting as sedation, drowsiness, and fatigue, is a prominent effect of chlorprothixene. The primary pathway for this effect is its potent antagonism of histamine (B1213489) H1 receptors in the brain. wikipedia.orgpatsnap.combionity.com Histaminergic neurons in the tuberomammillary nucleus of the hypothalamus play a key role in maintaining wakefulness, and by blocking H1 receptors, chlorprothixene inhibits this arousal system. drugbank.com

Additionally, the sedative effects are understood to be linked to the depression of the reticular activating system, a complex network of neurons in the brainstem that is critical for regulating arousal and consciousness. drugbank.comnih.gov Chlorprothixene's antagonist activity at α1-adrenergic receptors also contributes to its sedative and hypotensive effects. wikipedia.org The risk of significant CNS depression is potentiated when chlorprothixene is used concurrently with other depressants such as alcohol, barbiturates, or opioid analgesics. nih.gov

Cardiometabolic Dysregulation

The pharmacodynamic profile of chlorprothixene contributes to a risk of various cardiometabolic adverse events. nih.govregionh.dkresearchgate.netnih.gov

Research has identified an association between chlorprothixene use and an increased risk of developing diabetes mellitus. nih.govnih.gov A nationwide cohort study in Denmark involving 81,328 new users of low-dose chlorprothixene found an increased risk of diabetes compared to users of low-dose quetiapine (B1663577) (Hazard Ratio [HR]: 1.16). nih.govresearchgate.netnih.gov This risk was more pronounced with continuous treatment (As-Treated HR: 1.34). researchgate.netnih.gov

The underlying pharmacodynamic mechanisms are multifactorial and linked to the drug's receptor binding profile, which can lead to weight gain and dysregulation of glucose metabolism. Antagonism at histamine H1 and serotonin 5-HT2 receptors is strongly associated with weight gain, a major risk factor for type 2 diabetes. wikipedia.orgbionity.com

Furthermore, the risk of diabetes has been shown to be associated with the cumulative dose of chlorprothixene. The same Danish cohort study found that a cumulative dose of 6000 mg or more was associated with a significantly increased risk of diabetes (Odds Ratio [OR]: 1.15–1.63). nih.govregionh.dkresearchgate.net

Table 2: Cumulative Dose of Chlorprothixene and Risk of Adverse Events This table is interactive. You can sort the data by clicking on the column headers.

| Adverse Event | Cumulative Dose Threshold | Associated Risk (Odds Ratio) | p-value (test for trend) | Reference |

|---|---|---|---|---|

| Diabetes Mellitus | ≥6000 mg | 1.15–1.63 | < 0.001 | nih.govregionh.dkresearchgate.net |

Major Adverse Cardiovascular Events (MACE) encompass a composite of serious outcomes, including non-fatal myocardial infarction, non-fatal stroke, and cardiovascular death. nih.govtaylorandfrancis.com Studies indicate that the use of low-dose chlorprothixene is associated with an elevated risk of MACE. nih.govsdu.dk

A large-scale cohort study revealed that low-dose chlorprothixene use was linked to an increased risk of MACE (HR: 1.12) and specifically stroke (HR: 1.21) when compared to low-dose quetiapine. nih.govresearchgate.net However, the study did not find a statistically significant increased risk for myocardial infarction (HR: 1.11) or death from cardiovascular causes (HR: 1.07) individually. nih.govresearchgate.net The risk for MACE was also found to be dependent on the cumulative dose, with an increased risk observed at doses of 1500 mg or higher (OR: 1.10–1.85). nih.govregionh.dkresearchgate.net

Chlorprothixene, like many antipsychotic agents, carries a risk of prolonging the QTc interval on an electrocardiogram. drugbank.com QTc prolongation is a delay in ventricular repolarization, which can increase the risk of developing life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP), which can degenerate into ventricular fibrillation and sudden cardiac death. nih.govnih.gov

The primary pharmacological basis for drug-induced QTc prolongation is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channels. nih.gov These channels are responsible for the rapid component of the delayed rectifier potassium current (IKr), which is crucial for the timely repolarization of cardiomyocytes. nih.gov By inhibiting these channels, chlorprothixene can slow repolarization, leading to a longer QT interval. While the direct interaction of chlorprothixene with hERG channels is the presumed mechanism, this is a well-established class effect for many antipsychotics. drugbank.comnih.gov This potential for arrhythmia is a critical safety consideration, particularly in patients with pre-existing cardiac conditions or those taking other QTc-prolonging medications. drugbank.comnih.gov

Orthostatic Hypotension and Tachycardia: Alpha1-Adrenergic Antagonism

Chlorprothixene's capacity to induce orthostatic hypotension and reflex tachycardia is primarily attributed to its potent antagonism of alpha1-adrenergic receptors. bionity.comdrugbank.comnih.gov These receptors, located on vascular smooth muscle, are instrumental in maintaining vascular tone through vasoconstriction when stimulated by norepinephrine (B1679862). nih.govyoutube.com By blocking these receptors, chlorprothixene inhibits this vasoconstrictive action, leading to vasodilation and a subsequent drop in peripheral vascular resistance. nih.govyoutube.com This reduction in blood pressure, particularly upon assuming an upright posture, manifests as orthostatic hypotension. nih.govpatsnap.com

The resulting hypotension can trigger a compensatory reflex mechanism in the body, leading to an increase in heart rate, known as reflex tachycardia, as the cardiovascular system attempts to counteract the sudden drop in blood pressure. bionity.comquizlet.com The sedative effects of chlorprothixene can further compound the risk of falls and injuries, especially in elderly patients experiencing orthostatic hypotension. patsnap.com

Anticholinergic Effects and Associated Complications

Chlorprothixene exhibits a high incidence of anticholinergic side effects due to its antagonism of muscarinic acetylcholine receptors. patsnap.comwikipedia.orgpatsnap.com This blockade of acetylcholine's action can lead to a variety of complications. patsnap.com Commonly reported anticholinergic effects include dry mouth (xerostomia), blurred vision, constipation, and difficulty urinating. bionity.compatsnap.com

In a study on isolated rat parotid acini, cis-chlorprothixene was found to inhibit the cholinergic-induced rise in cytosolic free calcium, a key process in saliva formation, providing a quantitative basis for its xerostomic effect. nih.gov More severe complications, particularly in the elderly, can include the precipitation of narrow-angle glaucoma, severe constipation potentially leading to ileus (a painful obstruction of the ileum or other part of the intestine), and the development of delirium and confusional states. bionity.comwikipedia.org A case report has documented a central anticholinergic syndrome, characterized by unconsciousness and apnea, induced by a standard clinical dose of chlorprothixene used for preanesthetic medication. nih.gov

Weight Gain Mechanisms

Significant weight gain is a recognized adverse effect associated with chlorprothixene treatment. bionity.compatsnap.comwikipedia.org The primary mechanism underlying this effect is the drug's potent antagonism of histamine H1 receptors. drugbank.comwikipedia.orgpatsnap.com Blockade of H1 receptors in the hypothalamus is linked to an increase in appetite (orexigenic effects) and subsequent weight gain. patsnap.comnih.gov Studies have demonstrated a strong correlation between the affinity of antipsychotic drugs for H1 receptors and their potential to cause short-term weight gain. drugbank.com

In addition to H1 receptor blockade, chlorprothixene's antagonism of serotonin 5-HT2C receptors may also contribute to weight gain. wikipedia.orgdrugbank.com Antagonism of 5-HT2C receptors is known to have an orexigenic effect. nih.gov The combined action on both H1 and 5-HT2C receptors likely potentiates the risk of significant weight gain in patients treated with chlorprothixene. wikipedia.orgdrugbank.com This medication-induced weight gain can increase the risk of developing or exacerbating other health conditions like diabetes and cardiovascular diseases. patsnap.com

Hematological and Hepatic Safety Profile (Comparative Data)

While structurally related to chlorpromazine (B137089), chlorprothixene appears to have a comparatively lower frequency of allergic side effects and liver damage. wikipedia.org However, rare but serious hematological adverse effects have been reported. These include leukopenia (a decrease in white blood cells), agranulocytosis (a severe and dangerous drop in white blood cells), and thrombocytopenia (a decrease in platelets). patsnap.com

One study noted that chlorprothixene is considered to have minimal hepatic or hematopoietic toxicity. researchgate.net Despite this, monitoring of blood counts and liver function is a prudent measure during treatment.

Below is a comparative table of hematological and hepatic adverse effects for chlorprothixene and the structurally similar compound, chlorpromazine.

| Adverse Effect | Chlorprothixene | Chlorpromazine |

| Hematological | ||

| Leukopenia | Rare patsnap.com | Known association |

| Agranulocytosis | Rare patsnap.com | Known association |

| Thrombocytopenia | Rare patsnap.com | Known association |

| Hepatic | ||

| Liver Damage | Appears to have a lower frequency than chlorpromazine wikipedia.org | Known association |

Venous Thromboembolism (VTE) Risk Factors in Antipsychotic-Treated Patients

The use of antipsychotic medications, including chlorprothixene, is associated with an increased risk of venous thromboembolism (VTE). nih.govnih.govwww.gov.uk While the exact biological mechanisms are not fully understood, several hypotheses have been proposed. nih.govdiva-portal.org These include drug-induced sedation leading to immobility, weight gain and obesity, increased levels of antiphospholipid antibodies, and enhanced platelet aggregation. nih.govnih.govdiva-portal.org

A population-based case-control study found that current users of any antipsychotic drug had a nearly twofold increased risk of VTE compared to non-users. nih.gov Although data is insufficient to definitively differentiate the VTE risk between individual antipsychotic drugs, one report cited 1.6 cases of VTE per 10,000 users for chlorprothixene. nih.gov It is crucial to identify all possible risk factors for VTE before and during treatment with any antipsychotic and to implement preventive measures. www.gov.uk

Increased Mortality Risk in Elderly Dementia Patients: Cerebrovascular Adverse Events

The use of antipsychotics in elderly patients with dementia is associated with an increased risk of mortality, often due to cerebrovascular adverse events. nih.govnih.govmdpi.com While much of the focus has been on atypical antipsychotics, a "black box" warning has been extended to conventional antipsychotics as well. youtube.com

Analyses of clinical trials have shown a significantly higher mortality rate in elderly dementia patients treated with antipsychotics compared to placebo. nih.gov The deaths are frequently due to cardiovascular events, such as heart failure or sudden death, and infections like pneumonia. nih.gov The risk of cerebrovascular adverse events, including stroke, is also elevated. nih.govnih.gov One study noted that in a sub-cohort of patients with dementia, the risk for cardiovascular and cerebrovascular events was increased by 25% in those with high adherence to typical antipsychotics. mdpi.com Therefore, the use of chlorprothixene in this vulnerable population requires careful consideration of the potential risks versus benefits.

Hypouricemic Effects: Uricosuric Mechanism

Chlorprothixene has been shown to exert a significant hypouricemic effect, meaning it lowers the level of uric acid in the blood. researchgate.netnih.gov This effect is achieved through a uricosuric mechanism, which involves increasing the excretion of uric acid in the urine. nih.govtau.ac.ilnih.gov

A clinical study involving 30 psychiatric patients demonstrated that chlorprothixene treatment led to a reduction in serum uric acid levels. researchgate.netnih.gov This hypouricemic effect was observed to begin within 24 hours of starting treatment and stabilized within 10 days, with an average reduction of 48% from the initial uric acid level. researchgate.netnih.gov The effect was found to be reversible, with uric acid levels returning to baseline within 10 days after discontinuing the medication. researchgate.netnih.gov The uricosuric action of chlorprothixene is comparable to that of probenecid, a well-known uricosuric agent. researchgate.netnih.gov

Pharmacological Interactions and Co Administration Considerations

Interactions with Central Nervous System Depressants

Concurrent use of chlorprothixene with substances that depress the central nervous system (CNS) can lead to a significant potentiation of sedative and respiratory depressant effects. drugbank.combionity.compillintrip.comnih.gov Caution is advised when chlorprothixene is co-administered with a range of CNS depressants. cbg-meb.nl

The sedative effect of alcohol is notably enhanced when taken with chlorprothixene. cbg-meb.nlkiberis.ru This combination can lead to increased drowsiness, dizziness, and impaired coordination. pillintrip.com Similarly, the effects of barbiturates and other CNS depressants are amplified. bionity.comcbg-meb.nl The co-administration with benzodiazepines can result in additive sedative effects and potential confusional states. bionity.comwikipedia.org Opioid analgesics also exhibit enhanced sedative and respiratory depressant effects, and their side effects can be considerably amplified. bionity.comwikipedia.org

Table 1: Interactions of Chlorprothixene with CNS Depressants

| Interacting Agent | Potential Outcome of Co-Administration |

| Alcohol | Enhanced sedative effect, drowsiness, dizziness, impaired coordination. pillintrip.comcbg-meb.nlkiberis.ru |

| Barbiturates | Amplified CNS depressant effects. bionity.comcbg-meb.nl |

| Benzodiazepines | Additive sedative effects, potential for confusional states. drugbank.combionity.comwikipedia.orginteraksjoner.no |

| Opioid Analgesics | Increased sedative and respiratory depression, amplification of side effects. bionity.comnih.govwikipedia.org |

Modulatory Effects on Other Therapeutic Agents

Chlorprothixene can influence the therapeutic efficacy of various other drug classes through its pharmacological actions.

Neuroleptics, including chlorprothixene, have the potential to either augment or diminish the effects of antihypertensive medications. cbg-meb.nl A notable interaction is the reduction of the antihypertensive effect of guanethidine (B1672426) and similarly acting compounds. cbg-meb.nl

The therapeutic effects of levodopa, a primary treatment for Parkinson's disease, may be diminished by chlorprothixene. cbg-meb.nldrugbank.com This is attributed to the dopamine (B1211576) receptor blocking activity of chlorprothixene, which counteracts the effects of dopamine agonists. pillintrip.comdrugs.com Similarly, the effects of adrenergic drugs can be reduced. cbg-meb.nl

Chlorprothixene possesses inherent anticholinergic properties. pillintrip.commedikamio.com When used concurrently with other drugs that have anticholinergic activity, such as tricyclic antidepressants and antiparkinsonian agents, there is an increased risk of additive effects. bionity.comcbg-meb.nl This can manifest as dry mouth, blurred vision, constipation, and urinary retention. pillintrip.com In elderly patients, this combination may lead to more severe complications like delirium and high fever. bionity.comwikipedia.org

Pharmacokinetic and Pharmacodynamic Interactions with Specific Drug Classes

The metabolism of chlorprothixene and its potential to affect or be affected by other drugs is a key consideration in its clinical use.

Chlorprothixene is metabolized in the liver by the cytochrome P450 system, specifically involving the CYP2D6 enzyme. drugbank.comcbg-meb.nl Consequently, drugs that inhibit the CYP2D6 system can increase the plasma levels of chlorprothixene. cbg-meb.nl Examples of such inhibitors include certain selective serotonin (B10506) reuptake inhibitors (SSRIs) like paroxetine (B1678475) and fluoxetine, as well as other substances like chloramphenicol (B1208) and disulfiram. cbg-meb.nl

Pharmacodynamically, the co-administration of tricyclic antidepressants and neuroleptics like chlorprothixene can result in mutual inhibition of their metabolism. cbg-meb.nl Furthermore, the concurrent use of metoclopramide (B1676508) or piperazine (B1678402) with chlorprothixene increases the risk of extrapyramidal disorders. cbg-meb.nl

Table 2: Summary of Specific Drug Class Interactions with Chlorprothixene

| Drug Class/Agent | Type of Interaction | Potential Clinical Outcome |

| CYP2D6 Inhibitors (e.g., paroxetine, fluoxetine) | Pharmacokinetic | Increased plasma levels of chlorprothixene. cbg-meb.nlpatsnap.com |

| Tricyclic Antidepressants | Pharmacokinetic/Pharmacodynamic | Mutual inhibition of metabolism; enhanced anticholinergic effects. bionity.comcbg-meb.nl |

| Lithium | Pharmacodynamic | Increased risk of neurotoxicity. cbg-meb.nl |

| Metoclopramide, Piperazine | Pharmacodynamic | Increased risk of extrapyramidal symptoms. pillintrip.comcbg-meb.nl |

| Guanethidine | Pharmacodynamic | Reduced antihypertensive effect. cbg-meb.nl |

| Levodopa | Pharmacodynamic | Reduced therapeutic effect of levodopa. pillintrip.comcbg-meb.nldrugbank.com |

| Anticholinergic Agents | Pharmacodynamic | Enhanced anticholinergic effects (e.g., dry mouth, constipation). bionity.compillintrip.comcbg-meb.nl |

Lithium: Risk of Neurotoxicity and Plasma Level Monitoring

The concurrent use of chlorprothixene and lithium may elevate the risk of neurotoxicity. cbg-meb.nl Chlorprothixene has the potential to increase the plasma levels of lithium, and therefore, close monitoring of lithium plasma concentrations is recommended to prevent intoxication. wikipedia.orgbionity.comchemeurope.com Regular monitoring of serum lithium levels is considered essential for individuals undergoing lithium therapy. nih.gov While some patients may show signs of lithium toxicity even with plasma concentrations in the therapeutic range, toxicity is more frequently associated with levels exceeding 1.5 mmol/L, with severity increasing at levels above 2.0 mmol/L. pharmaceutical-journal.comresearchgate.net In cases of chronic lithium intoxication, the incidence of severe symptoms is higher compared to acute intoxication. nih.gov

Opioids: Amplification of Therapeutic Actions and Side Effects

When chlorprothixene is administered alongside opioids, it can significantly amplify both the therapeutic actions and the side effects of the opioid. wikipedia.orgbionity.comchemeurope.com This interaction necessitates a reduction in the opioid dosage, often by approximately 50%, to mitigate the risk of adverse events. wikipedia.orgbionity.comchemeurope.com The combination can lead to an increase in central nervous system (CNS) depression. drugbank.compatsnap.com

Tramadol (B15222): Risk of Seizures

The co-administration of chlorprothixene and tramadol should be avoided due to the potential for seizures. wikipedia.orgbionity.comchemeurope.com Tramadol itself can induce seizures, and this risk is heightened when it is used with other drugs that lower the seizure threshold. medsafe.govt.nzdroracle.ai Studies have shown that tramadol-induced seizures often occur within the first 24 hours of intake and are more common in individuals who also consume other substances like alcohol, illicit drugs, or other antipsychotics. nih.gov While some research indicates the risk is higher with larger doses of tramadol, other studies suggest that seizures can occur even at low doses. medsafe.govt.nznih.gov

Other Antipsychotics: Considerations for Concomitant Use

Due to its side effect profile, achieving a full therapeutic dose of chlorprothixene for psychotic disorders can be challenging. wikipedia.orgbionity.comchemeurope.com This often necessitates co-treatment with a more potent antipsychotic medication. wikipedia.orgbionity.comchemeurope.com When chlorprothixene is combined with other antipsychotics, such as aripiprazole, there is a potential for an increased risk of CNS depression. drugbank.com Similarly, chlorprothixene may enhance the antipsychotic activities of amisulpride. drugbank.com

Diuretics (Thiazide): Electrolyte Disturbances and QT Prolongation

The use of thiazide diuretics is associated with a significant frequency of hyponatremia (low sodium) and hypokalemia (low potassium). nih.gov These electrolyte disturbances can be a risk factor for QT prolongation, a condition that affects the heart's electrical rhythm. nih.gov The serum concentration of thiazide diuretics like hydrochlorothiazide (B1673439) and benzthiazide (B1666702) can be increased when combined with chlorprothixene. drugbank.com Increases in the QT interval associated with antipsychotic treatment can be exacerbated by the co-administration of other drugs known to significantly prolong the QT interval. cbg-meb.nl

Drug-Drug Interactions Leading to Decreased Therapeutic Efficacy of Co-administered Drugs

The therapeutic efficacy of certain medications can be diminished when used in combination with chlorprothixene.

| Drug Class | Interacting Drug | Potential Outcome | Citation |

| Dopamine Agonists | Levodopa | Decreased effect of levodopa. | cbg-meb.nl |

| Adrenergic Drugs | Adrenergic agents | Reduced effect of adrenergic drugs. | cbg-meb.nl |

| Various | Amantadine | The therapeutic efficacy of Amantadine can be decreased. | drugbank.com |

| Various | Bromocriptine | The therapeutic efficacy of Bromocriptine can be decreased. | drugbank.com |

Drug-Drug Interactions Leading to Increased Risk or Severity of Adverse Effects

The concurrent use of chlorprothixene with other drugs can lead to an increased risk or severity of adverse effects.

| Drug Class | Interacting Drug | Potential Outcome | Citation |

| Anticholinergics | Anticholinergic agents | Enhanced effect of anticholinergics. | cbg-meb.nl |

| CNS Depressants | Alcohol, Barbiturates | Enhanced sedative effect. | cbg-meb.nl |

| Various | Metoclopramide, Piperazine | Increased risk of extrapyramidal disorder. | cbg-meb.nl |

| Antidepressants | Tricyclic Antidepressants | Mutual inhibition of metabolism. | cbg-meb.nl |

| Cardiovascular Drugs | Guanethidine | Reduced antihypertensive effect. | cbg-meb.nl |

| Various | Quetiapine (B1663577) | Low-dose chlorprothixene use is associated with an increased risk of cardiometabolic adverse events compared with low-dose quetiapine use. | nih.gov |

Drug-Drug Interactions Leading to Increased Serum Concentrations of Co-administered Drugs

The co-administration of chlorprothixene with other pharmacological agents can lead to interactions that elevate the serum concentrations of the latter, potentially increasing their therapeutic effects or the risk of concentration-dependent adverse effects. These interactions are primarily rooted in the pharmacokinetic profile of chlorprothixene, particularly its influence on the metabolism of other drugs.

Research Findings:

Clinical observations and pharmacokinetic studies have identified several classes of drugs whose serum levels may be increased when administered concurrently with chlorprothixene.

One notable interaction involves the antipsychotic drug risperidone (B510) . A case report detailed an instance of increased risperidone concentration following co-medication with chlorprothixene. nih.govthieme-connect.com This finding is supported by a larger comparative study that analyzed therapeutic drug monitoring data from 1,584 patients. The study investigated the in-vivo effects of several low-potency antipsychotics on the metabolism of risperidone. Results indicated that plasma concentrations of risperidone were higher in groups receiving co-medication with low-potency antipsychotics, including a group of 67 patients receiving chlorprothixene, compared to a group of 842 patients on risperidone monotherapy. nih.govresearchgate.net The primary metabolic pathway for risperidone is hydroxylation by the cytochrome P450 enzyme CYP2D6. jnjmedicalconnect.compsychopharmacologyinstitute.com Inhibition of this enzyme can lead to elevated levels of the parent drug. researchgate.netnih.gov The increase in risperidone levels when co-administered with chlorprothixene suggests a potential inhibitory effect of chlorprothixene on CYP2D6. nih.gov

There is also evidence suggesting that neuroleptics and tricyclic antidepressants (TCAs) can mutually inhibit each other's metabolism. drugbank.comnih.gov TCAs are metabolized by several CYP enzymes, including CYP2D6. caldic.com An inhibitory action of chlorprothixene on this enzyme could theoretically lead to increased plasma concentrations of co-administered TCAs, although specific quantitative studies on this interaction with chlorprothixene are limited.

Furthermore, interactions with diuretics have been noted. The co-administration of chlorprothixene may lead to an increased serum concentration of thiazide diuretics such as hydrochlorothiazide. While the precise mechanism for this specific interaction is not fully elucidated, the potential for altered pharmacokinetics exists.

The following table summarizes the drug-drug interactions where chlorprothixene may lead to an increased serum concentration of the co-administered drug.

Table 1: Drug-Drug Interactions Resulting in Increased Serum Concentrations of Co-administered Drugs

| Interacting Drug/Class | Potential Mechanism | Research Summary |

|---|---|---|

| Risperidone | Inhibition of CYP2D6-mediated metabolism. nih.govjnjmedicalconnect.com | A case report and a comparative study (n=67 in the chlorprothixene group) found that co-administration of chlorprothixene was associated with higher plasma concentrations of risperidone. nih.govnih.govresearchgate.net |

| Tricyclic Antidepressants (TCAs) | Mutual inhibition of metabolism; potential inhibition of CYP2D6. drugbank.comcaldic.com | General principle of mutual metabolic inhibition between neuroleptics and TCAs has been suggested. drugbank.com |

| Thiazide Diuretics (e.g., Hydrochlorothiazide) | Mechanism not fully specified. | Co-administration may increase the serum concentration of hydrochlorothiazide. |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Chlorprothixene |

| Risperidone |

| Hydrochlorothiazide |

| Amitriptyline |

| Desipramine |

| Imipramine |

| Nortriptyline |

Advanced Research Perspectives and Emerging Applications

Comparative Pharmacological Studies

When compared with chlorpromazine (B137089), another low-potency FGA, the research landscape offers indirect comparisons. For instance, a double-blind trial compared thiothixene (B151736), a compound structurally related to chlorprothixene, with chlorpromazine for treating mania. nih.gov The study found that both thiothixene and chlorpromazine had identical rates and degrees of improvement. nih.gov A comprehensive 2014 systematic review by Cochrane, which included 55 trials, compared chlorpromazine with a placebo, confirming its efficacy in reducing relapse rates in schizophrenia. wikipedia.orgnih.gov While direct, large-scale head-to-head trials between chlorprothixene and chlorpromazine are limited, their similar classification as low-potency FGAs suggests overlapping therapeutic applications. wikipedia.orgwikipedia.org

Table 1: Comparative Findings in Head-to-Head Trials

| Comparison | Study Design | Key Findings | Reference |

|---|---|---|---|

| Chlorprothixene vs. Haloperidol | Controlled, double-blind study in chronic schizophrenia | No significant differences in therapeutic efficacy were observed. | nih.gov |

| Haloperidol vs. Chlorpromazine | Systematic review of 14 RCTs (n=794) | Both drugs were effective for schizophrenia. Haloperidol was associated with more movement side effects, while chlorpromazine was linked to more instances of hypotension. | cochrane.org |

| Thiothixene vs. Chlorpromazine | Double-blind study in manic patients | Produced identical rates and degrees of improvement in mania. | nih.gov |